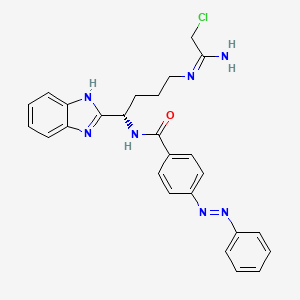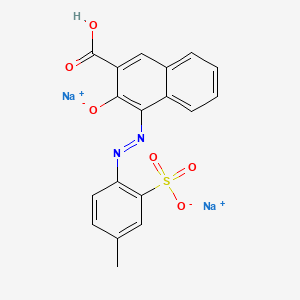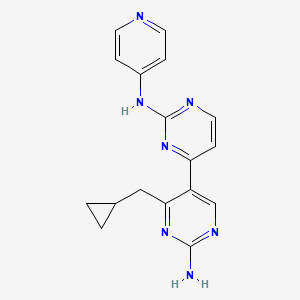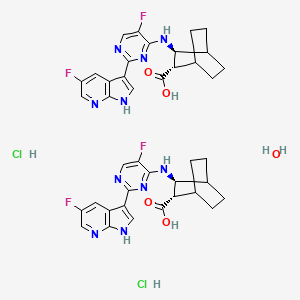
Ppc-1
Descripción general
Descripción
Ppc-1 is a novel small molecule known for its unique properties as a mitochondrial uncoupler. It was derived from slime mold and has shown significant potential in various scientific research fields, including obesity treatment, antibacterial applications, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of Ppc-1 involves screening small molecules derived from slime molds and other microorganisms for their effects on mitochondrial oxygen consumption . The specific synthetic routes and reaction conditions for this compound are not extensively detailed in the available literature.
Análisis De Reacciones Químicas
Ppc-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions, although specific details on the reagents and conditions are limited.
Substitution: this compound can undergo substitution reactions, but detailed information on the reagents and conditions is scarce.
The major products formed from these reactions are not extensively studied, and further research is needed to fully understand the chemical behavior of this compound .
Aplicaciones Científicas De Investigación
Ppc-1 has a wide range of scientific research applications:
Chemistry: this compound is used as a mitochondrial uncoupler to study mitochondrial function and regulation.
Medicine: This compound has shown potential in treating obesity by stimulating adipocytes to release fatty acids, leading to weight loss in animal models.
Mecanismo De Acción
Ppc-1 functions as a mitochondrial uncoupler, stimulating oxygen consumption without adverse effects on ATP production . It permeates cell membranes and inhibits interleukin-2 (IL-2) production, which plays a role in immune responses . The compound also stimulates adipocytes to release fatty acids, contributing to its anti-obesity effects .
Comparación Con Compuestos Similares
Ppc-1 is unique compared to other mitochondrial uncouplers due to its specific origin from slime mold and its dual role as an IL-2 inhibitor. Similar compounds include:
2,4-Dinitrophenol (DNP): Another mitochondrial uncoupler, but with significant toxicity and adverse effects.
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): A potent mitochondrial uncoupler used in research, but lacks the IL-2 inhibitory properties of this compound.
BAM15: A mitochondrial uncoupler with similar properties but different molecular targets.
This compound’s combination of mitochondrial uncoupling and IL-2 inhibition makes it a unique and valuable compound for research .
Propiedades
IUPAC Name |
3-methylbut-2-enyl 4-methoxy-8-(3-methylbut-2-enoxy)quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-14(2)9-11-25-18-8-6-7-16-19(24-5)13-17(22-20(16)18)21(23)26-12-10-15(3)4/h6-10,13H,11-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLQSFOIWOTFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=CC2=C1N=C(C=C2OC)C(=O)OCC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)

![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)








